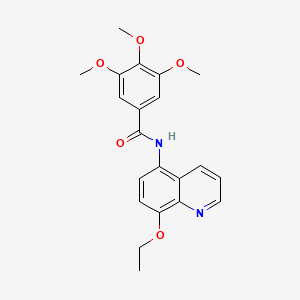
2-(4-chloro-3-methylphenoxy)-N-quinolin-8-ylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
- is a chemical compound with the following structural formula:
- It belongs to the class of acetohydrazides and features a quinoline ring system.
- This compound has attracted attention due to its potential as an anticancer agent.
2-(4-chloro-3-methylphenoxy)-N-quinolin-8-ylacetamide: C19H15ClNO2
.Métodos De Preparación
- The synthetic route for this compound involves the reaction of 2-(4-chloro-3-methylphenoxy)acetic acid with quinoline-8-carbohydrazide.
- The reaction proceeds under mild conditions, typically in a solvent like ethanol or dimethyl sulfoxide (DMSO).
- The industrial production methods may vary, but the key steps involve condensation and subsequent cyclization.
Análisis De Reacciones Químicas
Reactions: The compound can undergo various reactions, including
Common Reagents and Conditions:
Major Products: The specific products depend on the reaction conditions, but they may include derivatives with modified functional groups.
Aplicaciones Científicas De Investigación
Chemistry: This compound serves as a valuable intermediate for the synthesis of other bioactive molecules.
Biology: Researchers explore its effects on cell growth, apoptosis, and gene expression.
Medicine: Investigations focus on its potential as an anticancer drug.
Industry: It may find applications in pharmaceuticals or agrochemicals.
Mecanismo De Acción
- The compound likely exerts its effects through interactions with cellular targets.
Molecular Targets: These could include enzymes, receptors, or signaling pathways.
Pathways Involved: Further studies are needed to elucidate the precise mechanisms.
Comparación Con Compuestos Similares
Uniqueness: Its combination of the quinoline and acetohydrazide moieties sets it apart.
Similar Compounds: While there are no direct analogs, related compounds with similar structural features include other quinoline derivatives and acetohydrazides.
Remember that this compound’s potential applications and mechanisms are still subjects of ongoing research
For additional references, you can explore the following sources:
Propiedades
Fórmula molecular |
C18H15ClN2O2 |
|---|---|
Peso molecular |
326.8 g/mol |
Nombre IUPAC |
2-(4-chloro-3-methylphenoxy)-N-quinolin-8-ylacetamide |
InChI |
InChI=1S/C18H15ClN2O2/c1-12-10-14(7-8-15(12)19)23-11-17(22)21-16-6-2-4-13-5-3-9-20-18(13)16/h2-10H,11H2,1H3,(H,21,22) |
Clave InChI |
QLUMSWSJQPVUMX-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=CC(=C1)OCC(=O)NC2=CC=CC3=C2N=CC=C3)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(4-Ethylphenyl)-4-[2-methyl-6-(pyrrolidin-1-YL)pyrimidin-4-YL]piperazine-1-carboxamide](/img/structure/B11335645.png)
![N-(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)-1-[(2-fluorobenzyl)sulfonyl]piperidine-4-carboxamide](/img/structure/B11335649.png)
![2-(9-fluoro-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)-N-(3-fluorophenyl)acetamide](/img/structure/B11335656.png)
![2-(4-chlorophenoxy)-1-{4-[7-(3-methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]piperazin-1-yl}ethanone](/img/structure/B11335664.png)
![1-[(4-fluorobenzyl)sulfonyl]-N-(1-phenylethyl)piperidine-4-carboxamide](/img/structure/B11335681.png)
![N-(4-methoxyphenyl)-2-{[2-phenyl-4-(phenylsulfonyl)-1H-imidazol-5-yl]sulfanyl}acetamide](/img/structure/B11335701.png)
![(2E)-3-(2-chlorophenyl)-N-(5,7-diphenyl-3,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)prop-2-enamide](/img/structure/B11335706.png)
![N-[2-(1H-indol-3-yl)-2-(4-methoxyphenyl)ethyl]-2-[4-(propan-2-yl)phenoxy]acetamide](/img/structure/B11335714.png)
![N-(3-chloro-4-methylphenyl)-1-[(3-methylbenzyl)sulfonyl]piperidine-4-carboxamide](/img/structure/B11335716.png)
![N-[4-(4-bromophenyl)-1,2,5-oxadiazol-3-yl]-3-methyl-1-benzofuran-2-carboxamide](/img/structure/B11335720.png)
![N-[2-(2-chlorophenyl)-2-(piperidin-1-yl)ethyl]-3-methoxybenzamide](/img/structure/B11335721.png)

![2-(benzylsulfanyl)-5-[(4-chlorophenyl)sulfanyl]-N-(1,3-thiazol-2-yl)pyrimidine-4-carboxamide](/img/structure/B11335742.png)
![N,N-diethyl-2-{[(9-fluoro-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)acetyl]amino}benzamide](/img/structure/B11335750.png)
